4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
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Overview
Description
4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound that features a spirobiindene core with phosphanyl and phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine typically involves multiple steps. One common approach is to start with the spirobiindene core and introduce the phosphanyl and phenylsulfanylethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phosphanyl group can be reduced to a phosphine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the phosphanyl group would produce phosphines.
Scientific Research Applications
4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes that are useful in catalysis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its ability to form stable complexes with metals could be exploited in the design of metal-based drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine exerts its effects depends on its application. In catalysis, the compound acts as a ligand that stabilizes metal centers, facilitating various chemical transformations. The molecular targets and pathways involved would include the metal-ligand interactions and the subsequent activation of substrates.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A similar compound used as a ligand in catalysis.
2-(diphenylphosphino)benzenamine: Another phosphanyl-substituted compound with applications in coordination chemistry.
Uniqueness
4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is unique due to its spirobiindene core, which provides a rigid and sterically demanding environment. This can lead to enhanced selectivity and stability in catalytic applications compared to other phosphanyl-substituted compounds.
Properties
Molecular Formula |
C37H34NPS |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2 |
InChI Key |
TULSCBZXLKGSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Origin of Product |
United States |
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